6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one
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Overview
Description
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one is a complex organic compound belonging to the class of bicyclic heterocycles. This compound features a unique structure that includes a nitrogen atom within a bicyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one typically involves the construction of the bicyclic framework through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one has significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding pockets with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-azabicyclo[3.2.1]octane: The central core of tropane alkaloids, which display a wide array of interesting biological activities.
Uniqueness
2-butyl-1-methyl-8-oxa-2-azabicyclo[3.3.0]octan-3-one is unique due to its specific substitution pattern and the presence of an oxygen atom within the bicyclic framework. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
17951-87-0 |
---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
6-butyl-6a-methyl-2,3,3a,4-tetrahydrofuro[2,3-b]pyrrol-5-one |
InChI |
InChI=1S/C11H19NO2/c1-3-4-6-12-10(13)8-9-5-7-14-11(9,12)2/h9H,3-8H2,1-2H3 |
InChI Key |
GWGSYCFBPYKSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC2C1(OCC2)C |
Origin of Product |
United States |
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